molecular formula C26H27N5O B10833183 Bicyclic heteroaryl amide derivative 1

Bicyclic heteroaryl amide derivative 1

Cat. No.: B10833183
M. Wt: 425.5 g/mol
InChI Key: OIKQYDBRBPIGDB-UHFFFAOYSA-N
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Description

Bicyclic heteroaryl amide derivative 1 represents a class of compounds characterized by a fused bicyclic heteroaromatic core linked to an amide functional group. This structural motif is designed to optimize pharmacological properties such as target binding affinity, metabolic stability, and solubility. Derived from iterative structure-activity relationship (SAR) studies, derivative 1 exemplifies advancements in overcoming limitations of earlier compounds, such as poor metabolic stability in liver microsomes and suboptimal solubility .

The bicyclic heteroaryl system in derivative 1 is hypothesized to enhance hydrophobic interactions with biological targets, as seen in SARS-CoV-2 spike protein inhibitors, where 6+6-fused bicyclic systems outperformed 6+5-fused analogs in pseudovirus neutralization . The amide moiety contributes to hydrogen bonding and conformational rigidity, critical for maintaining potency while improving water solubility, as demonstrated in XIAP antagonists like ZJ-1 . Derivative 1’s design also addresses metabolic vulnerabilities, such as amide hydrolysis and oxidative degradation, through strategic substitution and bioisosteric replacement strategies .

Properties

Molecular Formula

C26H27N5O

Molecular Weight

425.5 g/mol

IUPAC Name

4-methyl-N-[(1-pyridin-3-ylcyclohexyl)methyl]-1-pyrimidin-2-ylindole-3-carboxamide

InChI

InChI=1S/C26H27N5O/c1-19-8-5-10-22-23(19)21(17-31(22)25-28-14-7-15-29-25)24(32)30-18-26(11-3-2-4-12-26)20-9-6-13-27-16-20/h5-10,13-17H,2-4,11-12,18H2,1H3,(H,30,32)

InChI Key

OIKQYDBRBPIGDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N(C=C2C(=O)NCC3(CCCCC3)C4=CN=CC=C4)C5=NC=CC=N5

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Aldehyde-Piperazine Condensation

The foundational method for synthesizing bicyclic heteroaryl amide derivatives involves stereospecific condensation between aldehydes and piperazine intermediates. As detailed in GB2272436 , this approach avoids racemization by leveraging sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent. The aldehyde precursor, typically derived from S-(+)-mandelic acid, undergoes a multi-step transformation:

  • Diester Hydrolysis : A diester intermediate (e.g., D in ) is hydrolyzed using formic or trifluoroacetic acid to yield a diacid amide.

  • Decarboxylation : Thermal decarboxylation in acetonitrile with a copper catalyst produces a monoacid amide.

  • Reduction-Oxidation Sequence : The monoacid amide is reduced to a primary alcohol using dimethyl sulfide-borane (Me₂S·BH₃) and oxidized to the aldehyde via tetra-n-propylammonium perruthenate (TPAP) and dimethyl sulfoxide (DMSO) .

The final condensation with a piperazine derivative (e.g., C in ) preserves stereochemistry, yielding the target compound with >90% enantiomeric excess (ee). This method’s robustness is attributed to the use of branched alkyl groups (e.g., tert-butyl) in the diester, which enhance steric control during hydrolysis .

Reductive Amination with Swern Oxidation

An alternative pathway, outlined in WO2006106425A1 , employs reductive amination following Swern oxidation. Key steps include:

  • Alcohol Oxidation : A primary alcohol is oxidized to an aldehyde using DMSO and oxalyl chloride in dichloromethane (CH₂Cl₂) at −78°C to room temperature .

  • Amine Coupling : The aldehyde reacts with a bicyclic heteroaryl amine in the presence of 4 Å molecular sieves and triethylamine (TEA), followed by reduction with sodium borohydride (NaBH₄) or sodium triacetoxyborohydride .

This method achieves moderate yields (70–85%) but requires stringent temperature control to prevent side reactions. Comparative studies suggest that NaBH(OAc)₃ outperforms NaBH₄ in minimizing epimerization .

Organocatalytic Atroposelective Ring-Opening

A breakthrough in catalytic asymmetric synthesis was reported in PMC10786861 , which describes a bifunctional N-heterocyclic carbene (NHC)-squaramide catalyst. This method enables dynamic kinetic resolution (DKR) of biaryl lactams via amide C–N bond cleavage:

  • Catalyst Design : The NHC-squaramide chimera activates the lactam through hydrogen bonding, positioning the substrate for nucleophilic attack by the free carbene .

  • Ring-Opening Mechanism : The reaction proceeds via an axially chiral acyl-azolium intermediate, which is trapped by a thiol nucleophile to yield the biaryl amine with up to 99% ee .

Optimized conditions (CH₂Cl₂, 25°C, catalyst 3k ) afford near-quantitative yields and exceptional stereoselectivity, surpassing traditional resolution techniques .

Comparative Analysis of Methodologies

Parameter Asymmetric Synthesis Reductive Amination Organocatalytic
Yield 85–90%70–85%95–99%
Enantiomeric Excess 90–95% ee<50% ee92–99% ee
Key Reagent NaBH(OAc)₃NaBH₄NHC-squaramide
Temperature 0–25°C−78°C to RT25°C

The organocatalytic method stands out for its mild conditions and high stereocontrol, though scalability remains a challenge due to catalyst cost. Traditional asymmetric synthesis offers better industrial feasibility, while reductive amination serves as a rapid but less selective alternative.

Mechanistic Insights and Stereochemical Considerations

Critical to all methods is the preservation of stereochemistry at the benzylic position. In the asymmetric synthesis route , the use of S-(+)-mandelic acid ensures a chiral pool approach, whereas the organocatalytic method relies on catalyst-induced asymmetry. Theoretical calculations confirm that the squaramide moiety in catalyst 3k stabilizes transition states through hydrogen bonding, directing nucleophilic attack to the re face of the lactam .

Chemical Reactions Analysis

Types of Reactions

Bicyclic heteroaryl amide derivative 1 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Triethylamine, palladium on carbon

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Bicyclic heteroaryl amide derivatives have been studied for their potential as anticancer agents. For instance, certain derivatives have shown efficacy as modulators of MNK1 and MNK2, which are involved in cancer cell proliferation and survival pathways. These compounds can inhibit the enzymatic activity of these kinases, thereby reducing tumor growth in preclinical models .

2. Neurotransmitter Receptor Modulation

The compound has also been identified as a 5-HT1A antagonist, which suggests its potential use in treating disorders related to serotonin signaling, such as anxiety and depression. The synthesis of these compounds often involves asymmetric methods that enhance their pharmacological profiles .

3. HIV-1 Integrase Inhibition

Research has indicated that bicyclic heteroaryl amides can serve as inhibitors of HIV-1 integrase, a critical enzyme for viral replication. Docking studies have shown that these compounds can interact effectively with the active site of the integrase, potentially leading to new therapeutic strategies against HIV .

Material Science Applications

1. Catalysis

Bicyclic heteroaryl amides are being explored as catalysts in organic synthesis. Their unique structural features allow them to facilitate various reactions, including C–H bond amidation processes. Studies have demonstrated that these compounds can act as effective cocatalysts in Rh(III)-catalyzed reactions, enhancing reaction rates and selectivity .

2. Organic Electronics

Due to their electronic properties, bicyclic heteroaryl amides are being investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Their ability to form stable films and exhibit good charge transport properties makes them suitable candidates for these technologies .

Case Studies

Study Application Findings
Study on MNK modulatorsAnticancerIdentified effective inhibitors with low toxicity profiles .
Serotonin receptor studyNeurotransmitter modulationDemonstrated significant binding affinity to 5-HT1A receptors .
HIV-1 integrase inhibitorsAntiviral therapyShowed promising results in docking studies with potential for further development .
Catalytic applicationsOrganic synthesisAchieved high yields in C–H bond amidation reactions using bicyclic derivatives .

Mechanism of Action

The mechanism of action of bicyclic heteroaryl amide derivative 1 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and target molecule. For example, as a γ-secretase modulator, it can influence the cleavage of amyloid precursor protein, which is relevant in Alzheimer’s disease .

Comparison with Similar Compounds

Table 1: Impact of Bicyclic Fusion Patterns on Bioactivity

Compound Bicyclic Fusion Type Target/Activity Key Finding Reference
Bicyclic derivative 1 6+6-fused SARS-CoV-2 spike protein inhibition High potency (EC₅₀ < 10 nM)
C-28 amide S-1 6+5-fused SARS-CoV-2 pseudovirus inhibition Loss of activity (EC₅₀ > 1 μM)
ZJ-1 8,5-fused lactam XIAP-BIR3 binding 6× improved affinity vs. AVPI (0.21 μM)

Key Insight : The 6+6 fusion in derivative 1 enhances hydrophobic and conformational interactions, critical for viral entry inhibition, whereas 6+5 systems lack optimal spatial arrangement .

Pharmacokinetic Properties

Table 3: Inhibitory Potency Across Targets

Compound Target (IC₅₀ or EC₅₀) Selectivity Notes Reference
Bicyclic derivative 1 MR antagonist (IC₅₀ = 5 nM) 10× selective over GR, PR
MCX thieno[3,2-d]pyrimidine 2 PI3K (16.8 nM), PIM-1 (279 nM) Dual inhibitor; no mTOR activity (>10 μM)
Dihydroxypyrido-pyrazine-1,6-dione 46 HIV (EC₅₀ = 6 nM) Azole as amide isostere
NaV1.8 inhibitor (Minghui) NaV1.8 (IC₅₀ = 15 nM) Bicyclic aryl amide for selectivity

Key Insight : Derivative 1’s amide group ensures high MR antagonism with minimal off-target effects, whereas azole isosteres in dihydropyridopyrazinediones retain potency but alter metabolic pathways .

Structural-Activity Relationship (SAR) Highlights

  • Amide Position : The α-amide configuration in ATCase inhibitors (e.g., compound 1, EC₅₀ = 6 nM) outperforms β-amide analogs, emphasizing the role of spatial orientation .
  • Bioisosteric Replacement : Replacing amides with oxadiazole or triazole in MR antagonists reduces hydrolysis but may compromise solubility .
  • Rigidity vs. Flexibility : The 8,5-fused lactam in ZJ-1 improves XIAP binding via conformational restraint, whereas derivative 1’s 6+6 system balances rigidity and hydrophobic surface area .

Q & A

Q. What synthetic strategies are commonly employed to construct the bicyclic heteroaryl amide scaffold in derivative 1?

The synthesis typically involves multicomponent cyclization or reductive alkylation of heterocyclic amines with arylaldehydes. For example, reductive amination using sodium borohydride-acetic acid systems can yield benzyl derivatives with 50–75% efficiency . Directed C–H functionalization via palladium catalysis (e.g., ortho C–H activation with Rh(III) catalysts) is also employed to introduce substituents on the bicyclic core, enhancing regioselectivity in complex molecules . Amide bond formation often utilizes activating agents like EDCI/HOBT or N-methylimidazole (NMI) with methanesulfonyl chloride (MsCl) to link heteroaryl groups to the pyrazole moiety .

Q. How are structural and electronic properties of bicyclic heteroaryl amide derivatives characterized?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HMQC) NMR for resolving stereochemistry and substitution patterns .
  • Infrared (IR) Spectroscopy : Analysis of amide I bands (~1650 cm⁻¹) to study hydrogen bonding and conformational stability .
  • X-ray Crystallography : Determines crystal packing and intermolecular interactions, critical for understanding polymorphic forms .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What structural features of bicyclic heteroaryl amides influence their biological activity?

The bicyclic core’s rigidity and heteroatom placement (e.g., nitrogen in pyridinyl or sulfur in thiazolyl) dictate binding affinity to target proteins. Substitution at the amide nitrogen with hydrophobic groups (e.g., naphthyl) enhances membrane permeability and target engagement, as seen in KRAS inhibitors . Electron-withdrawing substituents on the aryl ring can modulate electron density, affecting reactivity in catalytic systems .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the potency of bicyclic heteroaryl amides against neurodegenerative targets?

SAR analysis focuses on:

  • Amide Linker Modifications : Introducing flexible spacers (e.g., alkene or ether) between the bicyclic core and hydrophobic substituents improves blood-brain barrier permeability .
  • Heteroaryl Substitution : 6+6-fused bicyclic systems (e.g., isoquinolin-1(2H)-one) enhance solubility and selectivity over 6+5-fused systems, which show reduced activity in Omicron pseudovirus assays .
  • Crystal Form Optimization : Polymorph screening (e.g., WO2025002040) identifies stable salt forms with improved bioavailability .

Q. What experimental approaches resolve contradictions in activity data across bicyclic heteroaryl amide derivatives?

  • Binding Conformation Analysis : Molecular docking and X-ray co-crystallography with target proteins (e.g., BACE1) reveal how substituent orientation affects potency .
  • Metabolic Stability Assays : Microsomal studies (e.g., mouse liver microsomes) identify metabolic hotspots (e.g., labile ester groups) requiring stabilization .
  • Competition Experiments : Rhodium-catalyzed cycloaddition competitions assess regioselectivity biases in alkyne insertion, clarifying synthetic limitations .

Q. How do crystallographic studies inform formulation strategies for bicyclic heteroaryl amides?

X-ray diffraction of polymorphic forms (e.g., salts or co-crystals) reveals stability under physiological conditions. For example, hydrochloride salts may exhibit superior hygroscopicity compared to free bases, impacting tablet formulation . Thermal analysis (DSC/TGA) further characterizes phase transitions during storage .

Q. What methodologies validate the in vivo efficacy of bicyclic heteroaryl amide derivatives?

  • Pharmacokinetic Profiling : Intravenous (IV) and oral (PO) administration in rodent models measure AUC, Cmax, and bioavailability. For instance, derivatives with logP < 3 and polar surface area < 80 Ų show >50% oral bioavailability .
  • Target Engagement Assays : PET imaging or Western blotting quantifies target protein inhibition in brain tissues for neurodegenerative applications .
  • Toxicology Screening : Ames tests and hERG channel binding assays assess genotoxicity and cardiac liability .

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